4-(Isopropylsulfonyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

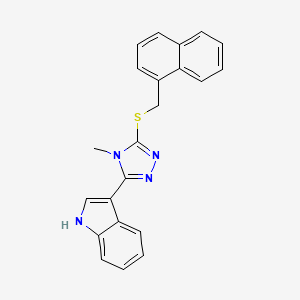

4-(Isopropylsulfonyl)aniline, also known as 4-(propane-2-sulfonyl)aniline, is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinates salts . The process includes the generation of sulfonyl radicals from bench-stable sulfinates salts and the use of simple aniline derivatives as readily available coupling partners . The reaction conditions involve the use of hydrogen chloride in water for 4 hours under heating .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The monoisotopic mass is 199.066696 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily sulfonylation reactions. These reactions are mediated by visible light and involve the generation of sulfonyl radicals from bench-stable sulfinates salts . The sulfonyl radicals are transient intermediates that undergo a range of reactions .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 199.27 .科学的研究の応用

Photoisomerization and Photodissociation Studies

4-(Isopropylsulfonyl)aniline, as part of the aniline family, has been explored in studies like the photoisomerization and photodissociation of aniline and its derivatives. For example, research by Tseng et al. (2004) investigated the behavior of aniline under photon excitation, revealing insights into molecular transformations and energy distributions.

Synthesis and Spectroscopic Properties

Another application is in the field of synthesis and spectroscopy. For instance, Kulszewicz-Bajer et al. (2004) developed new synthetic methods involving aniline derivatives and examined their spectroscopic properties. Such research provides a foundation for understanding the chemical properties and potential applications of compounds like this compound.

Optical and Conductive Properties

The optical and conductive properties of aniline derivatives, including this compound, are a significant area of study. Research by Shahab et al. (2017) focused on the properties of 4-(phenyldiazenyl)aniline, exploring aspects like polarization, excited states, and anisotropy of thermal and electrical conductivity, which are relevant to materials science and electronics.

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties. Daoud et al. (2014) examined the efficiency of similar compounds in inhibiting the corrosion of metals, which has implications in material preservation and industrial applications.

Sensor Development

Compounds similar to this compound have been utilized in sensor technology. For example, Shoji and Freund (2001) investigated the use of poly(aniline) in developing sensors, indicating the potential of aniline derivatives in creating responsive and adaptive sensing devices.

Safety and Hazards

4-(Isopropylsulfonyl)aniline is a combustible liquid. It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is suspected of causing genetic defects and cancer. It can cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

将来の方向性

The future directions for the study and application of 4-(Isopropylsulfonyl)aniline could involve further exploration of its synthesis methods and its potential applications in the pharmaceutical industry . The development of new methods that enable access to complex, highly functionalized aryl-sulfones, that employ mild conditions, have wide functional group tolerance, and which are broad in scope, could be a potential area of research .

特性

IUPAC Name |

4-propan-2-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHIFAYUBGSXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2663366.png)

![9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2663367.png)

![5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2663370.png)

![N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2663374.png)

![N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide](/img/structure/B2663375.png)

![8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2663377.png)

![N-(benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2663380.png)